Enitociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Application in Acute Myelogenous Leukemia Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Acute Myelogenous Leukemia (AML).

Methods of Application: BAY-1251152 was administered intravenously over 30 minutes once weekly for 21-day cycles .

Results or Outcomes: A total of 30 patients were enrolled, 21 of whom received treatment with BAY-1251152 in 4 dose cohorts: 5, 10, 20, and 30 mg. The mean elimination half-life was 3-9 hours with no accumulation over multiple doses. The mean AUC of the 30 mg cohort was within the expected therapeutic exposure range based on preclinical studies .

Application in Advanced Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Advanced Cancer.

Methods of Application: The significantly reduced therapeutic dose and high solubility of BAY-1251152 enable the desired intravenous (i.v.) application .

Results or Outcomes: BAY-1251152 demonstrated excellent efficacy upon i.v. treatment in xenograft models (e.g. MOLM13) in mice and rats .

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial enzyme in the regulation of transcription by RNA polymerase II. The compound has shown significant promise in clinical settings, particularly for treating aggressive forms of lymphoma, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL). It operates by inhibiting the phosphorylation activity of CDK9, thereby preventing the activation of transcription factors essential for oncogene expression, notably MYC and MCL1 .

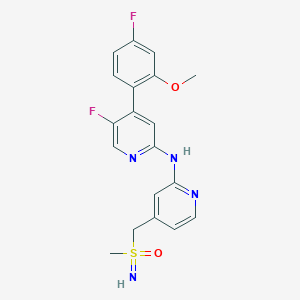

Chemical Structure

The chemical formula for enitociclib is C₁₉H₁₈F₂N₄O₂S, with a molecular weight of approximately 404.44 g/mol. Its structure includes multiple functional groups that contribute to its biological activity and specificity as a CDK9 inhibitor .

- Formation of Pyridine Rings: Utilizing reactions that create pyridine derivatives.

- Fluorination: Introducing fluorine atoms into the aromatic rings to enhance potency.

- Sulfonamide Linkage: Connecting the pyridine structures through sulfonamide linkages to form the final compound.

These steps ensure that enitociclib maintains its selectivity and potency against CDK9.

Enitociclib exhibits potent biological activity against various cancer cell lines, particularly those associated with lymphomas. The half-maximal inhibitory concentration (IC₅₀) ranges from 32 to 172 nM, indicating its effectiveness in inhibiting cell viability and inducing apoptosis in a caspase-3-dependent manner . Clinical trials have demonstrated complete metabolic responses in some patients with DH-DLBCL, highlighting its potential as a therapeutic agent .

Enitociclib is currently being investigated for its efficacy in treating various hematological malignancies, particularly those resistant to conventional therapies. Its applications include:

- Treatment of double-hit diffuse large B-cell lymphoma.

- Potential use in combination therapies with other agents like venetoclax for enhanced efficacy .

- Research into overcoming drug resistance mechanisms in lymphoma cells .

Studies have shown that enitociclib interacts effectively with other therapeutic agents. For instance, when used in combination with venetoclax and prednisone, it has demonstrated improved responses in patients with relapsed or refractory lymphoma . Additionally, it has been noted to overcome resistance mechanisms associated with Bruton's tyrosine kinase inhibitors (BTKis), making it a valuable candidate for combination therapies in resistant cases .

Enitociclib shares structural and functional similarities with other CDK inhibitors but is unique due to its selective action on CDK9. Here are some similar compounds:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| Atuveciclib | CDK9 | Also targets MYC-driven cancers |

| KB-0742 | CDK9 | Demonstrated efficacy in preclinical models |

| Palbociclib | CDK4/6 | Primarily used for breast cancer treatment |

| Ribociclib | CDK4/6 | Approved for use in combination therapy for cancer |

Enitociclib stands out due to its specificity for CDK9 and its demonstrated clinical efficacy against MYC-driven malignancies, which are often challenging to treat .

While enitociclib primarily functions as an ATP-competitive inhibitor, its binding induces conformational changes that extend beyond the immediate active site, effectively modulating P-TEFb complex dynamics [10] [4]. The P-TEFb complex consists of CDK9 and cyclin T1 or T2, forming a heterodimeric structure essential for transcriptional elongation [11] [12]. Enitociclib binding to the CDK9 ATP pocket disrupts the catalytic activity required for substrate phosphorylation while maintaining the structural integrity of the CDK9-cyclin T1 interaction [4] [13].

The allosteric effects of enitociclib on P-TEFb dynamics manifest through alterations in the protein-protein interaction network surrounding the kinase complex. Upon enitociclib binding, the CDK9-cyclin T1 heterodimer experiences reduced association with positive regulatory factors such as Brd4, which normally recruits P-TEFb to active transcriptional sites [10] [14]. Simultaneously, the inhibitor binding stabilizes the association of P-TEFb with the inhibitory 7SK small nuclear ribonucleoprotein complex containing HEXIM1, effectively sequestering the kinase in an inactive state [10] [11].

The conformational changes induced by enitociclib binding extend to the cyclin T1 C-terminal helix, which exhibits increased flexibility that may influence interactions with regulatory proteins including HIV TAT and HEXIM1 [4]. This structural plasticity represents a unique feature of the CDK9-cyclin T1 complex compared to cell cycle CDK-cyclin pairs, where a 26-degree rotational difference in cyclin orientation relative to the CDK creates distinct regulatory possibilities [4]. The sparse interface between CDK9 and cyclin T1 (1763 Ų buried surface area compared to 2892 Ų for CDK2-cyclin A) contributes to the dynamic nature of P-TEFb regulation [4].

RNA Polymerase II Phosphorylation Inhibition Kinetics

Enitociclib exerts its primary pharmacological effect through the inhibition of CDK9-mediated phosphorylation of RNA polymerase II at serine 2 residues within the C-terminal domain heptapeptide repeats [1] [3] [15]. This phosphorylation event represents a critical regulatory mechanism for transcriptional elongation, as serine 2 phosphorylation facilitates the recruitment of elongation factors and RNA processing machinery [15] [16]. The kinetics of enitociclib-mediated inhibition demonstrate rapid onset and sustained duration, with detectable effects on RNA polymerase II phosphorylation occurring within 1-4 hours of treatment [1] [3].

The inhibition kinetics follow a time-dependent pattern characteristic of tight-binding inhibitors. In cellular assays using SU-DHL-4 and SU-DHL-10 cell lines, enitociclib at 250 nanomolar concentrations produces greater than 50% reduction in RNA polymerase II serine 2 phosphorylation within 4 hours [1]. The sustained nature of this inhibition extends beyond the expected pharmacokinetic half-life of the compound, suggesting either high target engagement or slow dissociation kinetics from the CDK9 active site [1] [3]. This prolonged effect correlates with the compound's ability to maintain therapeutic efficacy with weekly dosing schedules in clinical applications [1] [17].

The specificity of enitociclib for serine 2 phosphorylation over serine 5 phosphorylation within the RNA polymerase II C-terminal domain reflects the distinct substrate preferences of CDK9 compared to CDK7 [15] [16]. While CDK7 primarily phosphorylates serine 5 residues during transcriptional initiation, CDK9 selectively targets serine 2 positions during the transition to productive elongation [15] [18]. Enitociclib treatment results in minimal impact on serine 5 phosphorylation levels, demonstrating the functional selectivity that underlies its mechanism of action [1] [15].

Transcriptional Elongation Arrest Mechanisms

The transcriptional elongation arrest induced by enitociclib operates through multiple interconnected mechanisms that collectively disrupt RNA polymerase II progression beyond promoter-proximal pause sites [1] [15] [19]. The primary mechanism involves the stabilization of negative elongation factors NELF and DSIF in their inhibitory conformations, preventing the phosphorylation-dependent conformational changes required for pause release [15] [19]. Under normal conditions, CDK9 phosphorylates specific residues within NELF and the SPT5 subunit of DSIF, leading to NELF dissociation and DSIF conversion from a pausing factor to an elongation facilitator [15] [20].

Enitociclib treatment results in genome-wide accumulation of RNA polymerase II at promoter-proximal positions, as demonstrated by global run-on sequencing analysis [21] [19]. This pausing phenotype is particularly pronounced at genes with high basal transcriptional activity and those regulated by MYC, consistent with the compound's preferential effects on rapidly dividing cells [1] [22]. The transcriptional arrest extends beyond individual gene effects to encompass broader changes in chromatin structure and nuclear organization [19] [23].

The elongation arrest mechanism also involves disruption of the poly(A)-associated elongation checkpoint located near transcription termination sites [15] [20]. CDK9 normally facilitates transcriptional read-through of these checkpoints by maintaining SPT5 phosphorylation and activating the Xrn2 exonuclease through direct phosphorylation [15] [20]. Enitociclib treatment leads to premature transcriptional termination at poly(A) sites, effectively reducing the production of full-length mRNA transcripts from affected genes [15]. This mechanism contributes to the compound's ability to rapidly deplete short-lived proteins such as MYC and MCL1, which depend on continuous mRNA synthesis for their cellular abundance [1] [3] [22].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types